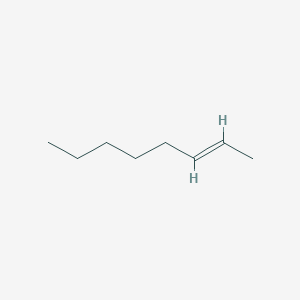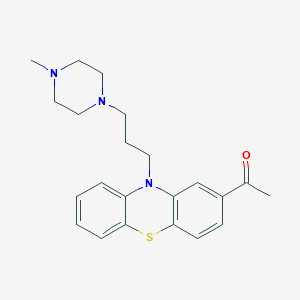
(Methoxymethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methoxymethyl)cyclopropane is a cyclic organic compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a boiling point of 105°C. This compound has been synthesized using various methods, and its applications have been explored in different scientific fields.
Mecanismo De Acción
(Methoxymethyl)cyclopropane is known to undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates. These intermediates can undergo various reactions, including addition, substitution, and elimination reactions. The mechanism of action of (Methoxymethyl)cyclopropane has been studied extensively in organic chemistry and medicinal chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Methoxymethyl)cyclopropane have not been extensively studied. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Methoxymethyl)cyclopropane has several advantages for lab experiments, including its high yield synthesis method, low toxicity, and unique properties. However, it also has some limitations, including its limited availability and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research on (Methoxymethyl)cyclopropane. These include exploring its potential as a drug candidate, studying its mechanism of action in more detail, and developing new synthesis methods to improve its availability. Additionally, (Methoxymethyl)cyclopropane can be used as a tool to study the mechanism of action of certain drugs and to synthesize complex organic molecules.
Métodos De Síntesis
(Methoxymethyl)cyclopropane can be synthesized using various methods, including the reaction of 1-methoxy-1-(trimethylsilyloxy)cyclopropane with methyllithium and the reaction of 1-methoxycyclopropane with formaldehyde. The latter method has been widely used due to its simplicity and high yield. The reaction involves the addition of formaldehyde to 1-methoxycyclopropane in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
(Methoxymethyl)cyclopropane has been used in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology. In organic chemistry, it has been used as a building block for the synthesis of complex organic molecules. In medicinal chemistry, it has been explored as a potential drug candidate due to its unique properties. In pharmacology, it has been used as a tool to study the mechanism of action of certain drugs.
Propiedades
Número CAS |
1003-13-0 |
|---|---|
Nombre del producto |
(Methoxymethyl)cyclopropane |
Fórmula molecular |
C5H10O |
Peso molecular |
86.13 g/mol |
Nombre IUPAC |
methoxymethylcyclopropane |
InChI |
InChI=1S/C5H10O/c1-6-4-5-2-3-5/h5H,2-4H2,1H3 |
Clave InChI |
XZUHEKNCBBQEBT-UHFFFAOYSA-N |
SMILES |
COCC1CC1 |
SMILES canónico |
COCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



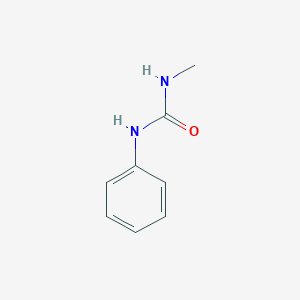
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
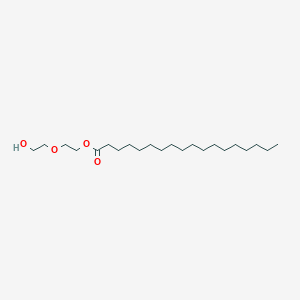
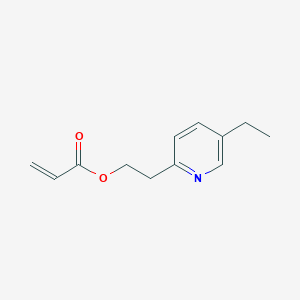
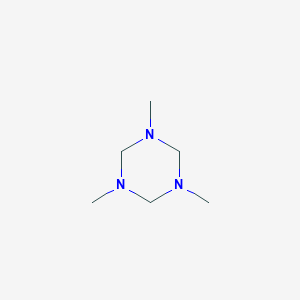
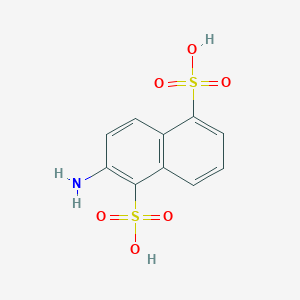
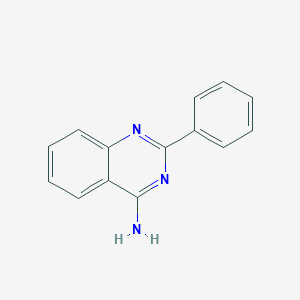
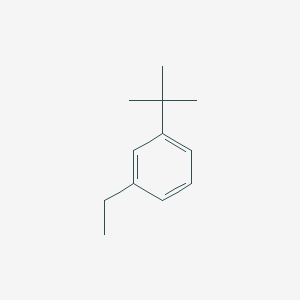

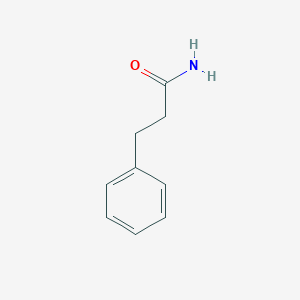
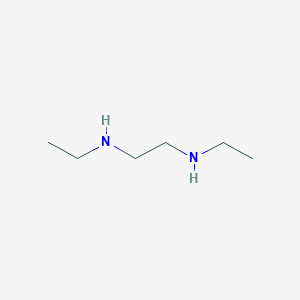
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
